Ethyl 3-[(3-ethoxybenzoyl)amino]benzoate is a compound that belongs to the class of benzoate esters, specifically characterized by the presence of an ethyl group and an amine linkage to a benzoyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Ethyl 3-[(3-ethoxybenzoyl)amino]benzoate can be classified under:
The synthesis of ethyl 3-[(3-ethoxybenzoyl)amino]benzoate typically involves several key steps:
The reaction conditions typically require controlled temperatures and may involve solvents like dichloromethane or pyridine for optimal yields. The reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography .
The molecular structure of ethyl 3-[(3-ethoxybenzoyl)amino]benzoate can be represented as follows:
This structure features:
Ethyl 3-[(3-ethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for ethyl 3-[(3-ethoxybenzoyl)amino]benzoate likely involves interactions with specific biological targets, such as enzymes or receptors. The presence of the benzamide structure suggests potential activity at neurotransmitter receptors, which could influence various physiological processes.
Research indicates that compounds with similar structures often exhibit biological activities through modulation of signaling pathways, including those involved in inflammation and pain .
Ethyl 3-[(3-ethoxybenzoyl)amino]benzoate is expected to exhibit:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm its identity and purity .
Ethyl 3-[(3-ethoxybenzoyl)amino]benzoate has several scientific uses, including:
Ethyl 3-[(3-ethoxybenzoyl)amino]benzoate belongs to the N-substituted benzoylthioureido chemotype, characterized by a central thiourea (–NH–C(=S)–NH–) or urea (–NH–C(=O)–NH–) linker bridging aromatic systems. Its systematic IUPAC nomenclature directly reflects this architecture:
Structurally, it aligns with "Type II" benzoylthioureido derivatives where the sulfonamide ZBG (zinc-binding group) of classical CA inhibitors (e.g., SLC-0111) is replaced by a carboxylic acid bioisostere masked as an ethyl ester. This modification directly addresses permeability limitations of ionized carboxylates while enabling intracellular activation [1] [3]. Table 1 summarizes its classification relative to key analogues:
Table 1: Structural Classification of Ethyl 3-[(3-Ethoxybenzoyl)amino]benzoate Within Benzoylthioureido Derivatives
Compound Type | ZBG | A-Ring Substituent | B-Ring System | Representative Analogue |
---|---|---|---|---|
Classical Sulfonamides | -SO₂NH₂ | 4-Fluorophenyl | Sulphonamido phenyl | SLC-0111 [1] |
Carboxylic Acid | -COOH | 3-Halo/alkyl | Benzoic acid | 5a-d series [1] |
Ethyl Benzoate Prodrug | -COOEt | 3-Ethoxy | Ethyl benzoate | Target Compound |
Methoxy-Substituted | -SO₂NH₂ or -COOH | 2-Methoxy-4-substituted | Varied ZBG | 12a-c series [1] |
The ethyl benzoate moiety in ethyl 3-[(3-ethoxybenzoyl)amino]benzoate functions as a prodrug ZBG precursor, strategically designed to overcome the poor membrane permeability of direct carboxylate-based CA inhibitors. Unlike sulfonamides (–SO₂NH₂) that coordinate the active-site zinc ion in their deprotonated anionic form, carboxylic acids (–COOH) exhibit weaker zinc affinity due to lower pKa values and competitive hydration. However, esterification mitigates polarity, enhancing cellular uptake. Post-hydrolysis, the liberated carboxylic acid engages the zinc ion through electrostatic interactions and hydrogen-bonding networks with Thr199/Glu106 residues in the CA active site [1] [3].
Biological evaluations confirm the significance of this design:
Table 2: Inhibitory Activity (KI, nM) of Ethyl Benzoate Analogues vs. Sulfonamide/Carboxylate ZBGs
Compound | ZBG Type | hCA I | hCA II | hCA IX | hCA XII |
---|---|---|---|---|---|
4d | Sulfonamide | 65.00 | 67.00 | >100,000 | 82.00 |
5d | Carboxylic Acid | 5556.20 | >100,000 | >100,000 | >100,000 |
6d | Ethyl Benzoate | 85.38 | 31.00 | >100,000 | >100,000 |
6c | Ethyl Benzoate | 809.10 | >100,000 | 239.10 | >100,000 |
Acetazolamide (AAZ) | Sulfonamide | 250.00 | 12.10 | 25.70 | 5.70 |
The bioactivity of ethyl 3-[(3-ethoxybenzoyl)amino]benzoate is critically governed by two structural variables: (1) meta-positioning of the ethoxy group on the A-ring, and (2) meta-substitution of the ethyl ester on the B-ring. Systematic SAR studies reveal:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2